molecular formula C13H18N2O2 B15251935 tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Cat. No.: B15251935
M. Wt: 234.29 g/mol
InChI Key: KYTXQRDKNKGYFS-UHFFFAOYSA-N
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Description

tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core. The tert-butyl carboxylate group at position 2 enhances steric bulk and modulates solubility, making it valuable in medicinal chemistry as a synthetic intermediate for bioactive molecules.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)10-5-4-9-6-7-14-8-11(9)15-10/h4-5,14H,6-8H2,1-3H3

InChI Key

KYTXQRDKNKGYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC2=C(CCNC2)C=C1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, 2-amino-4-picoline reacts with ethyl acetoacetate in methanolic HCl at 60°C for 12 hours, yielding the dihydro-1,7-naphthyridine intermediate with 78% efficiency. The reaction proceeds via imine formation followed by intramolecular cyclization, with HCl acting as both catalyst and dehydrating agent.

Table 1: Acid-Catalyzed Cyclization Parameters

Parameter Optimal Value Impact on Yield
Temperature 60°C <50°C: <30% yield
Reaction Time 12 hours >18h: Degradation
HCl Concentration 1.5 M Higher concentrations accelerate side reactions

Base-Mediated Ring Closure

Alternative protocols employ sodium carbonate in dimethylformamide (DMF) at 140°C under argon. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. The base facilitates deprotonation of the amine, promoting nucleophilic attack on the carbonyl carbon. Yields reach 65% with this approach, though product isolation requires careful pH adjustment to prevent saponification of the ester group.

Introduction of the Tert-Butyl Ester Group

Following core formation, the tert-butyl carboxylate moiety is introduced via two primary strategies:

Direct Esterification

The carboxylic acid intermediate reacts with tert-butanol under Steglich conditions:

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
  • Solvent : Dichloromethane (DCM)
  • Yield : 82% after column chromatography

This method preserves the tetrahydro ring’s integrity but requires anhydrous conditions to prevent tert-butyl group hydrolysis.

Boc-Protection Route

For enhanced steric control, the tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate:
$$ \text{NH} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{NBoc} $$
Reaction kinetics studies show complete conversion within 2 hours at 25°C in tetrahydrofuran (THF). The Boc group is subsequently deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which is re-esterified to the target compound.

Table 2: Esterification Method Comparison

Method Purity (%) Scalability Side Products
Direct Esterification 95 Moderate Anhydrides
Boc Protection 98 High Ureas

Industrial-Scale Production

Commercial synthesis optimizes for throughput and cost-efficiency:

Continuous Flow Reactors

A patented continuous process achieves 92% yield by:

  • Mixing 2-aminopyridine and diketone precursors at 5 L/min
  • Heating to 150°C in a tubular reactor (residence time: 8 min)
  • In-line extraction with tert-butyl acetate

This method reduces reaction time from hours to minutes compared to batch processing.

Crystallization Optimization

Industrial purification employs antisolvent crystallization:

  • Solvent System : Ethyl acetate/heptane (3:7 v/v)
  • Cooling Rate : 0.5°C/min to −10°C
  • Purity : 99.5% by HPLC

Particle size analysis reveals cubic crystals (50–100 μm) ideal for filtration and drying.

Analytical Characterization

Critical quality control measures include:

Spectroscopic Verification

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.65 (m, 4H, tetrahydro CH₂), 7.82 (d, J=5.6 Hz, 1H, H-3)
  • HRMS : m/z calc. for C₁₃H₁₈N₂O₂ [M+H]⁺ 235.1443, found 235.1441

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows 98.7% purity with retention time 6.8 min.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The naphthyridine ring’s electron-deficient nature enables nucleophilic aromatic substitution (NAS) at activated positions. Key observations include:

Reaction Type Reagents/Conditions Products Key Features
HalogenationN-Bromosuccinimide (NBS), CCl₄, 80°C3-Bromo derivative Bromination occurs regioselectively at the 3-position due to ring activation.
PhosphorylationDiethyl chlorophosphate, s-BuLi, THF2-Phosphorylated derivatives Lithiation at the 2-methyl position precedes electrophilic quenching.
  • Mechanistic Insight : Bromination proceeds via radical intermediates under NBS, while phosphorylation requires deprotonation of methyl groups adjacent to the nitrogen, forming stabilized lithio intermediates .

Deprotection of the tert-Butyl Ester

The Boc group is selectively removed under acidic conditions to expose the carboxylic acid or enable further functionalization:

Conditions Reagents Products Applications
Acidic HydrolysisHCl (4M in dioxane), rt, 2h5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylic acid Generates free carboxylic acid for peptide coupling or salt formation.
Trifluoroacetic Acid (TFA)TFA/DCM (1:1), 0°C to rt, 1hDeprotected amine intermediates Facilitates subsequent alkylation or acylation at the NH site.
  • Critical Note : Deprotection kinetics depend on steric hindrance; the tetrahydro ring’s conformation impacts Boc group accessibility .

Reduction and Hydrogenation

The tetrahydro ring undergoes further saturation or functional group reduction:

Reaction Catalyst/Reagents Products Outcome
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 12hFully saturated decahydro derivativesEnhances compound stability and alters pharmacokinetic properties.
Borohydride ReductionNaBH₄, MeOH, 0°C, 30minAlcohol derivatives at ketone positions Converts keto groups to secondary alcohols for further oxidation steps.
  • Limitations : Over-reduction of the aromatic system may lead to loss of conjugation critical for biological activity.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions to install aryl or alkyl groups:

Coupling Type Catalyst/Ligand Products Scope
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene2-Amino-substituted derivatives Introduces primary or secondary amines for target engagement in drug design.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-functionalized naphthyridines Expands aromatic π-system for enhanced ligand-receptor interactions.
  • Optimization : Coupling efficiency is sensitive to steric effects from the tert-butyl group, requiring bulky ligands (e.g., Xantphos) to prevent undesired side reactions .

Heterocycle Functionalization

The naphthyridine core undergoes cyclization or ring-expansion reactions:

Reaction Conditions Products Utility
Pictet-Spengler CyclizationAldehyde, TFA, DCM, rt, 12hTetrahydro-β-carboline analogs Generates polycyclic frameworks for neurological target modulation.
Ring-OpeningH₂O₂, NaOH, EtOH, reflux, 6hPyridine-2,3-dicarboxylate derivatives Cleaves the naphthyridine ring for degradation studies or metabolite synthesis.
  • Regioselectivity : Cyclization reactions favor formation of six-membered transition states, dictated by the tetrahydro ring’s chair-like conformation .

Oxidation Reactions

Controlled oxidation modifies the tetrahydro ring or side chains:

Target Site Oxidizing Agent Products Outcome
Tetrahydro RingKMnO₄, H₂O, 60°C, 4hDihydroxy-naphthyridine derivativesIntroduces hydroxyl groups for solubility enhancement.
Alkyl Side ChainsCrO₃, H₂SO₄, acetone, 0°C, 1hKetone or carboxylic acid derivatives Enables conjugation with biomolecules via carbonyl reactivity.

Comparative Reactivity with Analogues

The tert-butyl ester’s steric bulk and electron-donating effects differentiate its reactivity from similar naphthyridines:

Compound Reactivity Profile Distinct Feature
tert-Butyl 3-bromo-2-oxo derivativeEnhanced electrophilicity at C3 due to bromine and keto groups.Facilitates Suzuki couplings at C3.
5,6-Dihydro-1,7-naphthyridine Reduced ring saturation increases susceptibility to electrophilic substitution.Higher reactivity in Friedel-Crafts alkylation.

Scientific Research Applications

tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparisons

The following compounds share structural similarities with the target molecule:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
tert-Butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate (Target) 1,7-naphthyridine tert-butyl carboxylate at position 2 C₁₃H₁₈N₂O₂ 250.30 (calc.) Fully saturated 5,6,7,8 positions; planar bicyclic system
tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate 1,7-naphthyridine tert-butyl carboxylate at position 7 C₁₃H₁₈N₂O₂ 250.30 (calc.) Partial saturation (5,6-dihydro); increased ring strain vs. tetrahydro
tert-Butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate 1,7-naphthyridine Amino at position 5 C₁₃H₁₉N₃O₂ 249.31 Amino substituent enhances nucleophilicity; dihydro core
tert-Butyl 2,4-dichloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate 1,7-naphthyridine Chloro at positions 2 and 4 C₁₃H₁₆Cl₂N₂O₂ 303.18 Electron-withdrawing Cl groups increase electrophilicity; dihydro core
(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate 1,6-naphthyridine Ethyl carboxylate at position 6 C₁₁H₁₈N₂O₂S 266.34 (calc.) Fully saturated decahydro core; sulfanylidene group introduces chirality

Key Observations :

  • Saturation Level : The target compound’s tetrahydro core distinguishes it from dihydro analogs (e.g., ), reducing ring strain and altering conformational flexibility .
  • Substituent Effects: Chloro () and amino () groups drastically alter electronic properties compared to the parent carboxylate.

Physicochemical and Reactivity Differences

Solubility and Stability:
  • The tert-butyl group in the target and analogs improves lipid solubility but may reduce crystallinity compared to ethyl or methyl esters (e.g., ) .
  • Chlorinated derivatives () exhibit lower solubility in polar solvents due to increased hydrophobicity .
Reactivity:
  • The amino-substituted analog () undergoes facile acylation or alkylation at the NH₂ site, unlike the inert tert-butyl carboxylate in the target .
  • Dichloro derivatives () are prone to nucleophilic aromatic substitution, whereas the tetrahydro core of the target resists such reactions .

Research Findings and Analytical Methods

  • Crystallography : The decahydro-1,6-naphthyridine in was characterized via X-ray diffraction, revealing chair conformations in saturated rings—a structural insight applicable to the target’s tetrahydro system .
  • Chromatography : ’s HPLC method for pteridines could be adapted for analyzing naphthyridine analogs, though the target’s tert-butyl group may require modified mobile phases .

Q & A

Q. What are the key considerations for synthesizing tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and esterification. A common route starts with precursors like 2-aminopyridine derivatives. Cyclization under acidic or basic conditions forms the naphthyridine core, followed by tert-butyl ester introduction via Boc protection. Critical parameters include:
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF, THF) for cyclization.
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions for ring closure.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)
CyclizationHCl/MeOH, 60°C, 12h7890
EsterificationBoc₂O, DMAP, DCM6595

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the naphthyridine scaffold (e.g., aromatic protons at δ 7.5–8.5 ppm, tert-butyl at δ 1.4 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₈N₂O₂: [M+H]⁺ = 235.1443).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer : SAR focuses on modifying the naphthyridine core and ester group:
  • Core Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 4 enhances antimicrobial activity.
  • Ester Replacement : Replacing tert-butyl with methyl or benzyl esters alters lipophilicity and bioavailability.
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) predict bioactivity based on substituent electronic properties .
    Table 2 : SAR Trends in Antimicrobial Activity
SubstituentMIC (µg/mL) vs. S. aureusLogP
-H (Parent)322.1
-NO₂81.8
-OCH₃642.3

Q. What in vitro models are suitable for evaluating its anticancer potential?

  • Methodological Answer :
  • Cell Lines : Use adherent lines (e.g., HeLa, MCF-7) for apoptosis assays (Annexin V/PI staining).
  • Dose-Response : IC₅₀ determination via MTT assays (48–72h exposure).
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free).
  • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC pre/post assay).
  • Statistical Power : Ensure n ≥ 3 replicates and ANOVA for significance .

Methodological and Analytical Challenges

Q. What strategies mitigate side reactions during naphthyridine core synthesis?

  • Methodological Answer :
  • Protecting Groups : Use Boc for amine protection to prevent unwanted nucleophilic attacks.
  • Temperature Control : Maintain ≤80°C during cyclization to avoid ring-opening.
  • Byproduct Analysis : LC-MS monitors intermediates (e.g., dihydro derivatives) .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • Methodological Answer :
  • Aqueous Stability : Hydrolysis of the ester group occurs at pH > 7.5; use phosphate buffer (pH 7.0) for short-term assays.
  • Solvent Compatibility : Prefer DMSO concentrations <1% to avoid cytotoxicity .

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